3α-赤酮酸

货号 B604982

CAS 编号:

104777-61-9

分子量: 440.67

InChI 键: XWVVPZWKCNXREE-SZZFFQAKSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

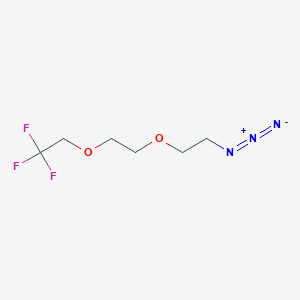

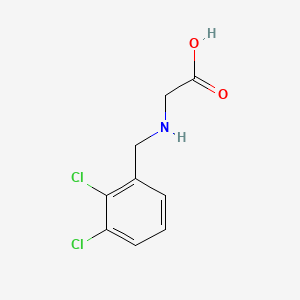

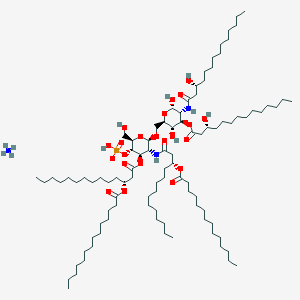

3alpha-Akebonoic acid is a type of triterpenoid . It has a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is usually available in powder form .

Synthesis Analysis

The synthesis of 3alpha-Akebonoic acid is not explicitly mentioned in the search results. .Molecular Structure Analysis

The chemical name of 3alpha-Akebonoic acid is (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid . The structure is consistent with this name .Physical And Chemical Properties Analysis

3alpha-Akebonoic acid is a powder with a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Application in Antibacterial Activity

- Scientific Field : Microbiology

- Summary of Application : 3alpha-Akebonoic acid has been found to have in vitro bacteriostatic activity against four assayed Gram-positive bacterial strains . In particular, it showed antibacterial activity toward MRSA with a MIC value of 25 μg/mL, which was more potent than kanamycin (MIC 125 μg/mL) .

- Methods of Application : The antibacterial activity was tested in vitro .

- Results : The compound showed significant antibacterial activity, particularly against MRSA .

Application in Cancer Research

- Scientific Field : Oncology

- Summary of Application : 3alpha-Akebonoic acid has shown interesting in vitro growth inhibitory activity against human tumor A549 and HeLa cell lines .

- Methods of Application : The growth inhibitory activity was tested in vitro .

- Results : The compound showed significant growth inhibitory activity, with IC50 values ranging from 8.8 and 5.6 μM, respectively .

Application in Diabetes Research

- Scientific Field : Endocrinology

- Summary of Application : 3alpha-Akebonoic acid has shown significant in vitro α-glucosidase inhibitory activity .

- Methods of Application : The α-glucosidase inhibitory activity was tested in vitro .

- Results : The compound showed significant α-glucosidase inhibitory activity, with IC50 values from 0.035 to 0.367 mM, which were more potent than the reference compound acarbose (IC50 0.409 mM) .

Application in Alzheimer’s Disease Research

- Scientific Field : Neurology

- Summary of Application : 3alpha-Akebonoic acid has been suggested to interfere with presenilin , a protein that is mutated in some forms of Alzheimer’s disease. This suggests potential applications in the research and treatment of Alzheimer’s disease .

- Methods of Application : The interference with presenilin was likely tested in vitro .

- Results : While the specific results are not detailed, the compound’s interaction with presenilin suggests it may have potential therapeutic effects in Alzheimer’s disease .

Application in Saponin Research

- Scientific Field : Phytochemistry

- Summary of Application : 3alpha-Akebonoic acid has been identified as a component of new 30-noroleanane triterpenoid saponins isolated from the stem of Holboellia coriacea . This suggests potential applications in the research of saponins, a class of chemical compounds found in particular abundance in various plant species .

- Methods of Application : The identification of 3alpha-Akebonoic acid as a component of these saponins was likely achieved through detailed spectral and chemical evidence .

- Results : The discovery of 3alpha-Akebonoic acid in these saponins expands our understanding of the chemical diversity of saponins .

Application in Phytochemistry

- Scientific Field : Phytochemistry

- Summary of Application : 3alpha-Akebonoic acid has been identified as a component of new 30-noroleanane triterpenoid saponins isolated from the stem of Holboellia coriacea . This suggests potential applications in the research of saponins, a class of chemical compounds found in particular abundance in various plant species .

- Methods of Application : The identification of 3alpha-Akebonoic acid as a component of these saponins was likely achieved through detailed spectral and chemical evidence .

- Results : The discovery of 3alpha-Akebonoic acid in these saponins expands our understanding of the chemical diversity of saponins .

安全和危害

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPZWKCNXREE-WPLIZOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Akebonoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

(2,3-Dichloro-benzylamino)-acetic acid

1094404-11-1

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)